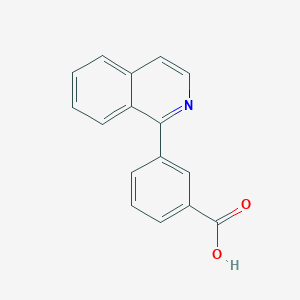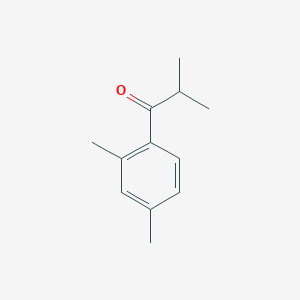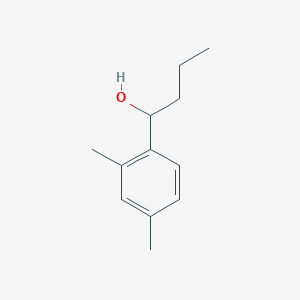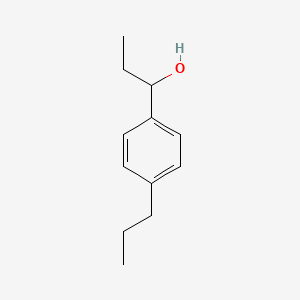
1-(2,4,6-Trimethylphenyl)-1-propanol
Descripción general
Descripción
1-(2,4,6-Trimethylphenyl)-1-propanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Building Blocks in Drug Synthesis 1-(2,4,6-Trimethylphenyl)-1-propanol and its derivatives have been utilized as chiral intermediates in the synthesis of various pharmaceuticals. For instance, (S)-3-chloro-1-phenyl-1-propanol has been synthesized using Saccharomyces cerevisiae reductase, showcasing its potential as a chiral building block in antidepressant drug synthesis (Choi et al., 2010). Similarly, optically active 1-phenyl 1-propanol is used in the pharmaceutical industry, and its enantioselective production has been studied to enhance its applications as a synthetic intermediate (Soyer, Bayraktar, & Mehmetoğlu, 2010).
Molecular Dynamic Studies and Molecular Interactions Studies on monohydroxy alcohols with a single phenyl group, such as 1-(4-methylphenyl)-1-propanol, have contributed significantly to understanding molecular dynamics, especially under high-pressure conditions. These investigations have revealed important insights into the factors affecting molecular dynamics, including spatial packing and molecular stiffness (Kołodziej et al., 2020).
Photochemical Studies and Environmental Applications The photochemical degradation of 1-propanol, a related compound, has been studied to understand its fate and behavior in environmental conditions. This research has implications for understanding the photochemical oxidation of alcohols and their role as contaminants in the atmosphere (Santos et al., 2019).
Characterization and Structural Analysis Detailed molecular characterization and structural analysis of compounds related to this compound, such as (2,4,6-trimethylphenyl)acetonitrile, have been conducted. These studies have helped in understanding the IR spectral and structural variations, which are crucial for various chemical processes and material sciences (Georgieva, Nedelchev, & Juchnovski, 2005).
Propiedades
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7,11,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVUOOEMOTWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(Dimethylamino)(4-ethylphenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7845137.png)
![{[3-(Cyclopentyloxy)-4-methoxyphenyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B7845140.png)
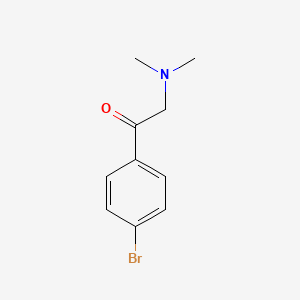
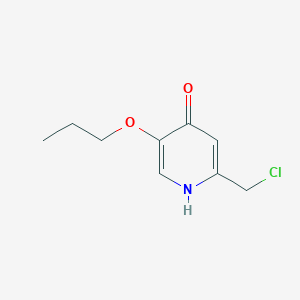

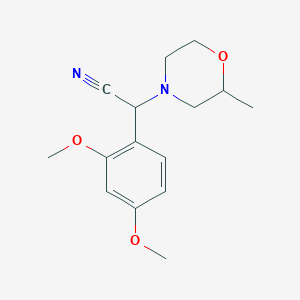
![2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoicacid](/img/structure/B7845176.png)
![3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7845182.png)
